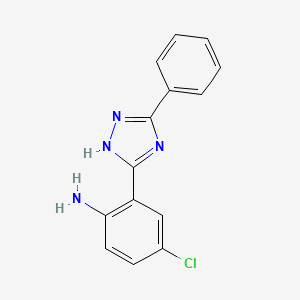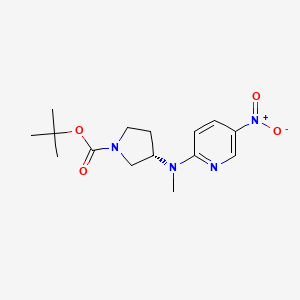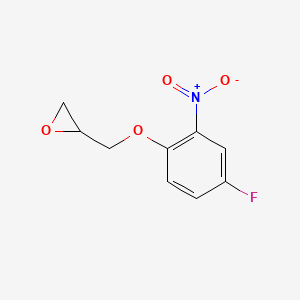
(3R,4R)-3-azido-4-(4-bromophenoxy)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-3-azido-4-(4-bromophenoxy)oxolane: is a chemical compound with the molecular formula C10H10BrN3O2. It is characterized by the presence of an azido group (-N3) and a bromophenoxy group attached to a tetrahydrofuran ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-azido-4-(4-bromophenoxy)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenol and tetrahydrofuran.
Formation of Intermediate: The 4-bromophenol is reacted with an appropriate azide source, such as sodium azide, under suitable conditions to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization to form the tetrahydrofuran ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: (3R,4R)-3-azido-4-(4-bromophenoxy)oxolane can undergo oxidation reactions, where the azido group may be converted to other functional groups such as nitro or amino groups.
Reduction: Reduction reactions can convert the azido group to an amine group, resulting in the formation of cis-3-Amino-4-(4-bromophenoxy)tetrahydrofuran.
Substitution: The bromophenoxy group can participate in substitution reactions, where the bromine atom is replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Products may include nitro or amino derivatives of the original compound.
Reduction: The major product is cis-3-Amino-4-(4-bromophenoxy)tetrahydrofuran.
Substitution: Various substituted derivatives of the original compound can be formed.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (3R,4R)-3-azido-4-(4-bromophenoxy)oxolane can be used as a building block in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: The compound’s reactivity makes it a valuable tool for studying reaction mechanisms in organic chemistry.
Biology and Medicine:
Drug Development: The compound’s unique structure may be explored for potential pharmacological activities, such as antimicrobial or anticancer properties.
Bioconjugation: The azido group can be used in bioconjugation reactions, where it is attached to biomolecules for various biological studies.
Industry:
Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Sensors: Its reactivity can be harnessed in the design of chemical sensors for detecting specific analytes.
作用机制
The mechanism of action of (3R,4R)-3-azido-4-(4-bromophenoxy)oxolane involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and material science applications. The bromophenoxy group can interact with various biological targets, potentially leading to pharmacological effects.
相似化合物的比较
cis-3-Azido-4-(4-chlorophenoxy)tetrahydrofuran: Similar structure with a chlorine atom instead of a bromine atom.
cis-3-Azido-4-(4-fluorophenoxy)tetrahydrofuran: Similar structure with a fluorine atom instead of a bromine atom.
cis-3-Azido-4-(4-methylphenoxy)tetrahydrofuran: Similar structure with a methyl group instead of a bromine atom.
Uniqueness: (3R,4R)-3-azido-4-(4-bromophenoxy)oxolane is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its analogs with different substituents.
属性
分子式 |
C10H10BrN3O2 |
|---|---|
分子量 |
284.11 g/mol |
IUPAC 名称 |
(3R,4R)-3-azido-4-(4-bromophenoxy)oxolane |
InChI |
InChI=1S/C10H10BrN3O2/c11-7-1-3-8(4-2-7)16-10-6-15-5-9(10)13-14-12/h1-4,9-10H,5-6H2/t9-,10+/m1/s1 |
InChI 键 |
QHMIOPSZVRWCCV-ZJUUUORDSA-N |
手性 SMILES |
C1[C@H]([C@H](CO1)OC2=CC=C(C=C2)Br)N=[N+]=[N-] |
规范 SMILES |
C1C(C(CO1)OC2=CC=C(C=C2)Br)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-Chloro-6-methoxy-7-[2-(1,2,3-triazol-1-yl)ethoxy]quinazoline](/img/structure/B8289140.png)








